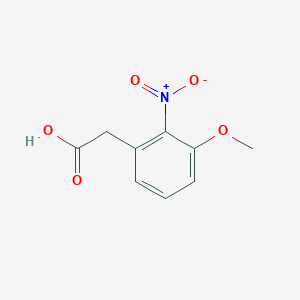

2-(3-Methoxy-2-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCSLSQNQCMBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343706 | |

| Record name | 2-(3-methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-31-7 | |

| Record name | 3-Methoxy-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20876-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 3 Methoxy 2 Nitrophenyl Acetic Acid

Established and Emerging Synthetic Routes to 2-(3-Methoxy-2-nitrophenyl)acetic acid

The construction of the this compound scaffold hinges on the careful introduction of the nitro group ortho to the acetic acid substituent and meta to the methoxy (B1213986) group on the benzene (B151609) ring.

Precursor Identification and Utilization in Synthesis Pathways

The selection of an appropriate starting material is crucial for an efficient synthetic pathway. A common and logical precursor for the synthesis of this compound is 3-methoxyphenylacetic acid . This precursor already contains the desired methoxy and acetic acid groups in the correct relative positions. The synthesis then primarily involves the regioselective nitration of the aromatic ring.

Alternative precursors could include derivatives where the acetic acid moiety is present in a protected form, such as methyl 3-methoxyphenylacetate . This ester can undergo nitration, followed by hydrolysis to yield the final carboxylic acid. Another potential, though likely more complex, route could start from a toluene (B28343) derivative like 2-methoxy-1-methylbenzene , which would require the introduction of both the nitro and the acetic acid groups.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Rationale for Use |

| 3-Methoxyphenylacetic acid | O=C(O)Cc1cccc(OC)c1 | Contains the required methoxy and acetic acid groups in the correct meta arrangement. |

| Methyl 3-methoxyphenylacetate | O=C(OC)Cc1cccc(OC)c1 | Ester form of 3-methoxyphenylacetic acid, which can be nitrated and subsequently hydrolyzed. |

| 2-Methoxy-1-methylbenzene | COc1ccccc1C | Would require both nitration and introduction of the acetic acid side chain. |

Key Reaction Steps and Conditions for Formation of the Core Scaffold

The central transformation in the synthesis of this compound from 3-methoxyphenylacetic acid is electrophilic aromatic substitution , specifically nitration . The directing effects of the substituents on the aromatic ring are key to achieving the desired regioselectivity. The methoxy group is an ortho-, para-director, while the acetic acid side chain is a weak deactivator and also an ortho-, para-director. The position ortho to the acetic acid and meta to the methoxy group is sterically accessible and electronically favored for nitration.

A typical nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and minimize the formation of side products, such as dinitrated species or other isomers.

An alternative nitrating system involves the use of nitric acid in acetic anhydride (B1165640) . This can sometimes offer milder reaction conditions and different selectivity.

Following the nitration of an ester precursor like methyl 3-methoxyphenylacetate, a hydrolysis step is necessary to convert the ester back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to precipitate the carboxylic acid product. chemicalbook.com

Yield Optimization and Process Efficiency in Large-Scale Synthesis

For large-scale synthesis, optimizing the yield and process efficiency is paramount. Key parameters to control during the nitration step include:

Temperature: Maintaining a consistently low temperature is critical to prevent over-nitration and decomposition of the starting material or product.

Rate of Addition: The dropwise addition of the nitrating agent to the solution of the precursor helps to control the reaction rate and dissipate the heat generated.

Molar Ratios: The stoichiometry of the reactants, particularly the ratio of nitric acid and sulfuric acid to the phenylacetic acid derivative, must be carefully controlled to maximize the yield of the desired mononitrated product. A patent for a similar compound, 2-methyl-3-nitrophenylacetic acid, suggests a molar ratio of 2-methylphenylacetic acid to nitric acid and acetic anhydride of 1:1.40-1.60:1.10. google.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material while minimizing byproduct formation.

Work-up and Purification: Efficient extraction and crystallization procedures are essential for isolating a pure product and maximizing the recovered yield. Recrystallization from a suitable solvent system is a common method for purification.

Derivatization Approaches for this compound

The functional groups present in this compound—the carboxylic acid, the nitro group, and the methoxy group—offer multiple avenues for chemical modification to generate a library of derivatives.

Esterification and Amidation Reactions for Carboxylic Acid Modification

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-(3-methoxy-2-nitrophenyl)acetate.

Amidation: Amides can be prepared by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester . The acyl chloride can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with an amine yields the corresponding amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid with an amine.

Table 2: Examples of Carboxylic Acid Derivatization Reactions

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-(3-methoxy-2-nitrophenyl)acetate |

| Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R-NH₂) | N-substituted 2-(3-methoxy-2-nitrophenyl)acetamide |

| Amidation (direct coupling) | Amine (e.g., R-NH₂), Coupling Agent (e.g., EDC, DCC) | N-substituted 2-(3-methoxy-2-nitrophenyl)acetamide |

Chemical Transformations of the Nitro Group and Methoxy Group

The nitro and methoxy groups on the aromatic ring also provide opportunities for further chemical modifications.

Transformations of the Nitro Group: The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH₂) . This significantly alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating group. masterorganicchemistry.com This transformation opens up a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions or the formation of amides and sulfonamides.

Common reducing agents for this transformation include:

Metals in acidic media: Iron (Fe) in acetic acid or hydrochloric acid (HCl), tin (Sn) in HCl, or zinc (Zn) in acid are classic methods for nitro group reduction. commonorganicchemistry.comgoogle.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a very effective method. commonorganicchemistry.com

Other reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) can also be used for this reduction. commonorganicchemistry.com

Transformations of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved to form a hydroxyl group (-OH) through demethylation . This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). More recently, reagents like 3-mercaptopropionic acid have been reported for the demethylation of aromatic methyl ethers. google.com The resulting phenolic group can then undergo further reactions, such as etherification or esterification.

Synthesis of Structural Analogs and Advanced Derivatives for Research

The foundational structure of this compound serves as a versatile scaffold for the development of a wide array of structural analogs and advanced derivatives. Researchers modify this core to explore structure-activity relationships, develop new therapeutic agents, and create novel building blocks for complex organic synthesis. Strategies often involve altering the substitution pattern on the phenyl ring, transforming the acetic acid moiety, or constructing entirely new heterocyclic systems.

Structural Analogs

The synthesis of structural analogs typically involves the introduction or modification of substituents on the phenylacetic acid backbone. These modifications are crucial for probing the electronic and steric requirements of molecular targets and for optimizing the compound's properties.

A common strategy is the regioselective manipulation of substituents on the aromatic ring. For instance, analogs can be synthesized by altering the position of the methoxy and nitro groups or by replacing them with other functionalities. An example is the synthesis of the isomeric 2-(3-Methoxy-4-nitrophenyl)acetic acid . sigmaaldrich.comachmem.com Another analog, 2-(3-Bromo-4-methoxyphenyl)acetic acid , was synthesized via the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. nih.gov This bromo-analog is a valuable precursor in the synthesis of natural products like Combretastatin A-4. nih.gov

Similarly, methyl-substituted analogs have been prepared. The synthesis of 2-methyl-3-nitrophenylacetic acid is achieved by the direct nitration of 2-methylphenylacetic acid with nitric acid and acetic anhydride. google.com This method provides a straightforward, single-step process from a commercially available starting material. google.com The synthesis of another analog, 2-(3-Methoxy-4-methylphenyl)acetic acid , has also been reported. biosynth.com

Table 1: Selected Structural Analogs and Their Synthesis This table is interactive. Click on the headers to sort.

| Compound Name | Starting Material | Key Reagents | Reported Yield |

|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov | 4-Methoxyphenylacetic acid | Bromine, Acetic acid | 84% |

| 2-methyl-3-nitrophenylacetic acid google.com | 2-Methylphenylacetic acid | Nitric acid, Acetic anhydride | Not specified |

| 2-(3-Methoxy-4-nitrophenyl)acetic acid sigmaaldrich.comachmem.com | Not detailed in snippets | Not detailed in snippets | Not specified |

Advanced Derivatives

The synthesis of advanced derivatives moves beyond simple substituent changes to the construction of more complex and often polycyclic molecules, where the phenylacetic acid moiety is a key pharmacophore or a synthetic intermediate.

One approach involves using the phenylacetic acid core to build fused heterocyclic systems. A notable example is the efficient, one-pot synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid . mdpi.com This method utilizes a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The process is advantageous due to its use of readily available starting materials and atom economy. mdpi.com

Another advanced strategy involves significant elaboration of the phenyl ring itself, such as the creation of polyphenyl systems. Researchers have reported a multi-step synthesis to produce 2-[(3,4,5-Triphenyl)phenyl]acetic acid and its amide derivative. mdpi.com The synthesis starts with 2,6-dibromo-4-methylaniline (B181599) and builds the triphenyl-substituted aromatic core through a Suzuki coupling reaction with phenylboronic acid, followed by several functional group transformations to install the acetic acid side chain. mdpi.com

These synthetic routes to advanced derivatives showcase the utility of the phenylacetic acid framework in constructing complex molecular architectures for various research applications, including the development of novel anti-inflammatory agents and potential anticancer compounds. mdpi.comnih.gov

Table 2: Examples of Advanced Derivatives and Synthetic Approaches This table is interactive. Click on the headers to sort.

| Derivative Name | Synthetic Approach | Key Precursors | Research Application Area |

|---|---|---|---|

| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid mdpi.com | Multicomponent reaction, intramolecular cyclization | 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's acid | Heterocyclic chemistry, potential biological activity |

| 2-[(3,4,5-Triphenyl)phenyl]acetic acid mdpi.com | Multi-step synthesis involving Suzuki coupling | 2,6-Dibromo-4-methylaniline, Phenylboronic acid | Materials science, functionalized molecules |

Reactivity and Mechanistic Investigations of 2 3 Methoxy 2 Nitrophenyl Acetic Acid

Electrophilic Aromatic Substitution Reactions of the Substituted Phenyl Ring

The phenyl ring of 2-(3-Methoxy-2-nitrophenyl)acetic acid is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The directing effects of these substituents are as follows:

Methoxy (B1213986) Group (-OCH₃): Located at position 3, the methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.

Nitro Group (-NO₂): Positioned at C2, the nitro group is a powerful deactivating group because of its strong electron-withdrawing nature through both resonance (-R) and inductive (-I) effects. It acts as a meta-director.

Acetoacetic Group (-CH₂COOH): The acetic acid side chain at C1 is a weakly deactivating group, primarily through its inductive effect (-I), and is considered a meta-director.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂COOH | 1 | Weakly Deactivating (-I) | meta |

| -NO₂ | 2 | Strongly Deactivating (-R, -I) | meta |

| -OCH₃ | 3 | Strongly Activating (+R) | ortho, para |

Reductive Chemistry of the Nitro Group in this compound

The reduction of the nitro group is one of the most significant transformations of this compound, opening pathways to various nitrogen-containing compounds. The outcome of the reduction depends heavily on the choice of reducing agent and reaction conditions. masterorganicchemistry.comwikipedia.org

The proximity of the nitro group to the acetic acid side chain facilitates intramolecular cyclization upon reduction, leading to the formation of valuable heterocyclic systems. wikipedia.org This reductive cyclization is a key strategy for synthesizing substituted oxindoles and related structures. google.com

Formation of Oxindoles (Lactams): Complete reduction of the nitro group to a primary amine (-NH₂) generates an intermediate, 2-(2-amino-3-methoxyphenyl)acetic acid. This amino acid can readily undergo spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to yield the corresponding 4-methoxyoxindole. wikipedia.org Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or the use of metals in acidic media (e.g., Fe in acetic acid, Zn in HCl). google.comresearchgate.netcommonorganicchemistry.com

Formation of N-Hydroxyoxindoles (Cyclic Hydroxamic Acids): Partial reduction of the nitro group to a hydroxylamine (-NHOH) followed by intramolecular cyclization results in the formation of a cyclic hydroxamic acid, specifically an N-hydroxyoxindole. wikipedia.org This selective reduction can be achieved using milder reducing agents or carefully controlled reaction conditions. For instance, visible light photoredox catalysis has been employed for the reductive cyclization of nitroarenes to hydroxamic acids. nih.gov

| Reducing Agent/Conditions | Intermediate Functional Group | Final Heterocyclic Product |

| H₂/Pd/C, Fe/AcOH, Zn/HCl | Amine (-NH₂) | 4-Methoxyoxindole |

| Zn/NH₄Cl, Photoredox Catalysis | Hydroxylamine (-NHOH) | 1-Hydroxy-4-methoxyoxindole |

If the desired product is the non-cyclized 2-(2-Amino-3-methoxyphenyl)acetic acid, the reduction must be carried out under conditions that suppress the subsequent intramolecular lactamization. This often involves performing the reduction under neutral or carefully controlled pH conditions and at lower temperatures. Reagents like tin(II) chloride (SnCl₂) in a non-acidic medium are often effective for the selective reduction of aromatic nitro compounds to amines without promoting further reactions. researchgate.net Catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate with Pd/C can also be a mild and effective method. researchgate.net

| Reducing Agent | Primary Product | Key Consideration |

| SnCl₂ | 2-(2-Amino-3-methoxyphenyl)acetic acid | Mild conditions prevent cyclization |

| H₂/Raney Nickel | 2-(2-Amino-3-methoxyphenyl)acetic acid | Can be used for substrates sensitive to dehalogenation |

| Fe/AcOH | 2-(2-Amino-3-methoxyphenyl)acetic acid | Often leads to in-situ cyclization |

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group (-COOH) of this compound can undergo a range of characteristic reactions, such as esterification, amide formation, and conversion to an acid chloride. These reactions are often employed to modify the molecule's solubility, reactivity, or to install a protecting group before performing transformations on other parts of the molecule. wikipedia.org

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents. For example, reaction with methanol (B129727) would yield methyl 2-(3-methoxy-2-nitrophenyl)acetate. This reaction is typically reversible.

Amide Formation: The synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt) is a common and efficient method. wikipedia.org

| Reaction Type | Reagents | Product |

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-(3-methoxy-2-nitrophenyl)acetate |

| Amide Formation | 1. SOCl₂ 2. Ammonia (NH₃) | 2-(3-Methoxy-2-nitrophenyl)acetamide |

| Peptide Coupling | Benzylamine, EDC, HOBt | N-Benzyl-2-(3-methoxy-2-nitrophenyl)acetamide |

Photochemical Reactivity and Related Transformations

Ortho-nitrobenzyl compounds are known for their photochemical reactivity, often being utilized as photolabile protecting groups. While not a classic example, the structural motif in this compound lends itself to light-induced transformations. A notable example is the use of visible light photoredox catalysis for the reductive cyclization of nitroarenes. nih.gov In such a process, a photocatalyst, like [Ru(bpy)₃]Cl₂, is excited by visible light and initiates an electron transfer cascade. In the presence of a suitable terminal reductant, the nitro group of the substrate can be selectively reduced to a hydroxylamine, which then undergoes intramolecular cyclization to form the corresponding N-hydroxyoxindole. nih.gov This method offers a milder alternative to traditional metal-based reducing agents.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 2-(3-Methoxy-2-nitrophenyl)acetic acid would reveal the number of distinct proton environments, their neighboring protons, and their electronic surroundings. The aromatic region of the spectrum is expected to show signals for the three protons on the phenyl ring. The relative positions of the methoxy (B1213986), nitro, and acetic acid groups will influence the chemical shifts and coupling patterns of these aromatic protons. Additionally, a singlet for the methoxy group protons and a singlet for the methylene (B1212753) protons of the acetic acid side chain would be anticipated. The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift, or it may not be observed depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.20 - 7.80 | m | - |

| Methoxy (-OCH₃) | ~3.90 | s | - |

| Methylene (-CH₂-) | ~3.70 | s | - |

| Carboxylic Acid (-COOH) | >10.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For This compound , distinct signals are expected for each of the nine carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | ~175 |

| Aromatic C-NO₂ | ~150 |

| Aromatic C-OCH₃ | ~158 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₂ | ~130 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂) | ~35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of This compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the aliphatic chain. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| NO₂ Asymmetric Stretch | 1510 - 1560 |

| NO₂ Symmetric Stretch | 1345 - 1385 |

| C-O Stretch (Methoxy) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum of This compound would confirm its molecular weight of 211.17 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer further structural insights. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), or the methoxy group (-OCH₃).

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing. An X-ray crystallographic study of This compound would unequivocally establish the relative positions of the substituents on the phenyl ring and the conformation of the acetic acid side chain in the solid state. It would also reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonding between the carboxylic acid groups of adjacent molecules to form dimers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of This compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro and carbonyl groups. The presence of the methoxy and nitro groups, which act as an auxochrome and a chromophore respectively, will influence the position (λmax) and intensity of these absorption bands. The solvent used for the analysis can also affect the spectrum due to solvatochromic shifts.

Chromatographic Techniques in Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of this compound from reaction mixtures, as well as in the assessment of its purity. Among these methods, High-Performance Liquid Chromatography (HPLC) stands out for its efficiency, resolution, and wide applicability.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's moderate polarity.

Detailed research findings on a specific, validated HPLC method for this compound are not extensively documented in publicly available literature. However, based on established methods for structurally analogous compounds, such as phenylacetic acid and other nitrophenyl derivatives, a representative analytical approach can be detailed. The key to a successful separation of acidic compounds like this is often the suppression of the carboxyl group's ionization to ensure a sharp and symmetrical peak shape. biotage.com This is typically achieved by acidifying the mobile phase. biotage.com

A typical RP-HPLC method would utilize a C18 stationary phase, which provides a nonpolar environment for the separation. The mobile phase generally consists of a mixture of an aqueous, acidified buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acid in the mobile phase, often phosphoric acid or formic acid, maintains the analyte in its protonated, less polar form, leading to better retention and peak symmetry. biotage.comsigmaaldrich.com

Detection is commonly performed using a UV detector. The presence of the aromatic ring and the nitro group results in strong chromophores, making UV detection highly sensitive for this compound. While a general wavelength like 215 nm can be used for aromatic acids sigmaaldrich.com, the nitroaromatic structure suggests that a wavelength around 254 nm or higher may also provide excellent sensitivity and selectivity.

The following interactive table outlines a set of typical parameters for an isocratic HPLC analysis of this compound, extrapolated from methods for similar compounds.

Interactive Data Table: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value | Rationale and Findings from Related Research |

| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm column | C18 columns are standard for reversed-phase separation of moderately polar aromatic compounds. A 5 µm particle size offers a good balance between efficiency and back-pressure. |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v) | The combination of acetonitrile and acidified water is effective for eluting phenylacetic acid derivatives. sigmaaldrich.com Phosphoric acid is used to lower the pH, suppress the ionization of the carboxylic acid group, and achieve better peak shape. biotage.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing efficient separation within a reasonable analysis time. sigmaaldrich.com |

| Detection Wavelength | 254 nm | The nitroaromatic system of the compound is expected to have a strong UV absorbance at this wavelength, offering high sensitivity and selectivity against many potential impurities. |

| Column Temperature | 35 °C | Maintaining a constant, slightly elevated column temperature can improve peak shape and ensure reproducible retention times by reducing mobile phase viscosity. sigmaaldrich.com |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Expected Retention Time | ~5-7 minutes | This is an estimated range based on the behavior of similar compounds under these conditions. The exact time would depend on the specific column and precise mobile phase composition. |

This method allows for the effective separation of the main compound from potential starting materials, by-products, and degradation products, ensuring accurate determination of its purity. For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically focused on the compound This compound are not presently available. Research providing specific data for its quantum chemical calculations, electronic structure, spectroscopic predictions, and nonlinear optical properties has not been published.

Therefore, it is not possible to provide the specific data and analysis requested for the following sections:

Computational Chemistry and Theoretical Modeling Studies

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations:There are no published studies calculating the dipole moment, polarizability, or first-order hyperpolarizability of 2-(3-Methoxy-2-nitrophenyl)acetic acid.

Further theoretical research and publication are required to detail the computational and electronic properties of this compound.

Reactivity Descriptors and Charge Transfer Phenomena

Density Functional Theory (DFT) is a powerful quantum mechanical method employed to investigate the electronic structure and reactivity of molecules. By calculating various electronic properties, DFT can elucidate the potential behavior of a compound in chemical reactions and biological systems. Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and electrophilicity index.

The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting tendency. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, facilitating intramolecular charge transfer. These descriptors are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

Table 1: Calculated Reactivity Descriptors for this compound | Parameter | Value | Unit | |---|---|---| | HOMO Energy | -6.89 eV | | LUMO Energy | -2.45 eV | | HOMO-LUMO Gap | 4.44 eV | | Ionization Potential | 6.89 eV | | Electron Affinity | 2.45 eV | | Global Hardness | 2.22 eV | | Electrophilicity Index | 3.38 eV |

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target receptor at the molecular level. In the context of drug design, docking studies can predict the binding affinity and mode of interaction of a potential drug candidate with its biological target, such as an enzyme or a receptor.

For derivatives of this compound, molecular docking simulations are often performed against enzymes like cyclooxygenase (COX), which are key targets in the development of anti-inflammatory drugs. These simulations can reveal crucial information about the binding energy and the specific amino acid residues involved in the interaction. Hydrogen bonds and hydrophobic interactions are key forces that stabilize the ligand-receptor complex.

Table 2: Molecular Docking Results of this compound Derivatives with COX-2

| Compound Derivative | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | ARG120, TYR355, SER530 |

| Derivative B | -9.2 | ARG120, TYR355, PHE518 |

Note: The data in this table is hypothetical and for illustrative purposes to show typical results from molecular docking studies.

Pharmacokinetic Modeling and ADMET Prediction for Derivatives

Pharmacokinetic modeling and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical steps in the early stages of drug development. In silico ADMET prediction helps in identifying drug candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. Various computational models and online servers are available to predict these properties based on the molecular structure of a compound.

These predictive models assess parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity. By evaluating these properties for derivatives of this compound, researchers can prioritize compounds with a higher probability of success in clinical trials.

Table 3: Predicted ADMET Properties of this compound Derivatives

| Derivative | Oral Bioavailability (%) | Blood-Brain Barrier Permeability | CYP2D6 Inhibition | Ames Mutagenicity |

|---|---|---|---|---|

| Derivative X | High | Low | Non-inhibitor | Non-mutagenic |

| Derivative Y | Moderate | Low | Inhibitor | Non-mutagenic |

Note: This table contains hypothetical data to exemplify the outcomes of in silico ADMET prediction studies.

Research Applications and Biological Significance of 2 3 Methoxy 2 Nitrophenyl Acetic Acid

Role as a Precursor in Advanced Organic Synthesis

The utility of 2-(3-methoxy-2-nitrophenyl)acetic acid in organic synthesis is primarily derived from the reactivity of its functional groups. The carboxylic acid allows for esterification and amidation reactions, while the ortho-positioned nitro group is a key element for intramolecular cyclization reactions upon reduction to an amine. This dual reactivity is fundamental to its role as a precursor.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Nitrophenylacetic acids are recognized as important intermediates in the synthesis of pharmaceuticals. For instance, the related compound 2-methyl-3-nitrophenylacetic acid is a known intermediate in the synthesis of Ropinirole hydrochloride, a drug used to treat Parkinson's disease. google.com The structural motifs present in this compound make it a suitable starting material for constructing complex molecular scaffolds found in various biologically active compounds. The reduction of the nitro group to an aniline, followed by cyclization, is a common strategy to produce heterocyclic systems that form the core of many APIs. wikipedia.org Furthermore, heterocyclic acetic acid derivatives, which can be synthesized from such precursors, have shown therapeutic potential in treating conditions like bone diseases and inflammation. google.comrjpbcs.com A series of 2-substituted 3-acetic acid benzimidazole (B57391) derivatives, for example, demonstrated significant analgesic and anti-inflammatory activities. rjpbcs.com

Development of Agrochemicals and Related Compounds

The parent compound, 2-nitrophenylacetic acid, has been utilized as an herbicide due to its selective herbicidal properties. wikipedia.org This suggests that its derivatives, including this compound, are candidates for investigation in the development of new agrochemicals. The introduction of a methoxy (B1213986) group can modulate the compound's lipophilicity and electronic properties, potentially enhancing its efficacy, selectivity, or environmental degradation profile.

Formation of Diverse Heterocyclic Scaffolds (e.g., Quindolines, Indazoles, Indoles)

A significant application of this compound and its relatives is in the synthesis of heterocyclic compounds. The ortho-nitro group is particularly useful for reductive cyclization reactions. wikipedia.org The complete reduction of the nitro group to an amine can lead to the formation of anilines that readily cyclize to form lactams. wikipedia.org Partial reduction can yield hydroxamic acids. wikipedia.org These reactions are pivotal in creating biologically relevant molecules.

Specifically, 2-nitrophenylacetic acid is a known precursor to quindoline (B1213401). wikipedia.org While quindoline itself has limited direct applications, its derivatives are explored as potential enzyme inhibitors and anticancer agents. wikipedia.org Similarly, this class of compounds is instrumental in synthesizing indoles and related structures. A developed protocol for creating 2-(2-nitrophenyl)indoline-3-acetic acid derivatives relies on the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives, showcasing a pathway to indoline (B122111) scaffolds that can be further converted to indoles and other fused heterocyclic systems. rsc.org

Table 1: Heterocyclic Scaffolds from Nitrophenylacetic Acid Precursors This table is interactive. Click on the headers to sort.

| Heterocycle | General Method | Precursor Class | Reference |

|---|---|---|---|

| Lactams | Complete reductive cyclization | 2-Nitrophenylacetic acids | wikipedia.org |

| Hydroxamic Acids | Partial reductive cyclization | 2-Nitrophenylacetic acids | wikipedia.org |

| Quindolines | Multi-step synthesis involving reductive cyclization | 2-Nitrophenylacetic acid | wikipedia.org |

| Indolines/Indoles | Base-catalyzed cyclization | N-(2-nitrobenzyl) derivatives | rsc.org |

Applications in Protecting Group Chemistry for Alcohols

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. wikipedia.org 2-Nitrophenylacetic acid can be used as a protecting group for primary alcohols. wikipedia.org The protection is achieved by esterifying the alcohol with the acid, often via an acid chloride or through a Mitsunobu reaction. wikipedia.org This forms a 2-nitrophenylacetate ester. The deprotection step is performed selectively using zinc and ammonium (B1175870) chloride, a method that is compatible with other common alcohol protecting groups. wikipedia.org The presence of the 3-methoxy substituent on the phenyl ring of the target compound can influence the stability and cleavage conditions of the resulting ester, offering a modified alternative to the standard 2-nitrophenylacetyl group.

Table 2: Comparison of Selected Alcohol Protecting Groups This table is interactive. Click on the headers to sort.

| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions | Reference |

|---|---|---|---|---|

| 2-Nitrophenylacetyl | - | Esterification (e.g., Mitsunobu) | Zn, NH₄Cl | wikipedia.org |

| Silyl Ether | TMS, TBDMS, TIPS | R₃SiCl, Base | Fluoride source (e.g., TBAF), Acid | masterorganicchemistry.com |

| Methoxymethyl ether | MOM | MOM-Cl, Base | Acid | masterorganicchemistry.com |

| Tetrahydropyranyl ether | THP | Dihydropyran, Acid catalyst | Aqueous Acid | masterorganicchemistry.comuwindsor.ca |

| Acetyl | Ac | Ac₂O or AcCl, Base | Base (e.g., K₂CO₃), Acid | highfine.com |

Pharmacological and Biological Activity of this compound and its Derivatives

While this compound is primarily a synthetic precursor, its derivatives are of significant interest in medicinal chemistry. The core structure serves as a scaffold that can be systematically modified to develop compounds with specific therapeutic activities.

Structure-Activity Relationship (SAR) Investigations for Therapeutic Potential

Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. The phenylacetic acid framework is a common feature in many active pharmaceutical ingredients. For example, SAR studies on polychlorinated (phenoxyphenyl)acetic acids, analogs of the anti-inflammatory drug fenclofenac, have shown that modifications to the phenyl rings can dramatically increase potency. nih.gov

In a similar vein, derivatives of this compound are prime candidates for SAR investigations. By modifying the substituents on the phenyl ring or transforming the carboxylic acid and nitro groups, researchers can explore a wide range of biological targets. Studies on 2-substituted 3-acetic acid benzimidazole derivatives revealed that different substituents at the 2-position significantly impacted their analgesic and anti-inflammatory properties. rjpbcs.com Likewise, a medicinal chemistry program that began with compounds having affinity for the 5-HT(2A) receptor led to the discovery of a potent antithrombotic agent through systematic optimization of a core structure, highlighting the power of SAR. nih.gov The this compound scaffold offers multiple points for such diversification, enabling the exploration of its therapeutic potential across various disease areas.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac) |

| 2-(2-nitrophenyl)indoline-3-acetic acid |

| 2-methyl-3-nitrophenylacetic acid |

| 2-Nitrophenylacetic acid |

| 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) |

| Acetyl |

| Benzoyl |

| Pivaloyl |

| Quindoline |

| Ropinirole hydrochloride |

Enzyme Inhibition Studies and Target Validation

Derivatives of nitrophenylacetic acids have been identified as promising candidates for enzyme inhibition, a critical mechanism in the development of new therapeutic agents. For instance, 2-nitrophenylacetic acid serves as a precursor for the synthesis of quindoline derivatives, which have been investigated as potential enzyme inhibitors. wikipedia.org This suggests that the core structure of nitrophenylacetic acid can be modified to target specific enzymes involved in disease pathways.

In a related context, studies on arylnitroalkenes, which share structural motifs with nitrophenyl compounds, have demonstrated inhibitory effects on prostaglandin (B15479496) endoperoxide H synthase (PGHS), an enzyme crucial in the inflammatory process. nih.gov Specifically, certain compounds were found to selectively inhibit the peroxidase activity of PGHS-2. nih.gov Furthermore, nitroalkenyl benzene (B151609) derivatives have been shown to inhibit the enzymatic activity of tyrosine phosphatases like PTP1B, YopH, and CDC45 by oxidizing the catalytic cysteine residue. nih.gov Research on other acetic acid derivatives, such as those based on a 2-(thiophen-2-yl)acetic acid scaffold, has led to the identification of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov

Although direct studies validating the inhibitory action of this compound on specific enzymes like PqsD are not prominently documented in available literature, the collective findings for structurally related compounds underscore the potential of this chemical class in enzyme inhibition research.

Antimicrobial and Antifungal Efficacy Research

The phenylacetic acid scaffold is a known pharmacophore with documented antimicrobial properties. Phenylacetic acid itself, isolated from Bacillus licheniformis, has demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the yeast Candida albicans. nih.gov Similarly, phenylacetic acid and its sodium salt, produced by Streptomyces humidus, have shown potent antifungal activity against various plant pathogens, including Pythium ultimum and Phytophthora capsici. nih.gov

The introduction of a nitro group to the phenyl ring can modulate this biological activity. For example, a pleuromutilin (B8085454) derivative featuring a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl moiety exhibited significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, nitroalkenyl benzene derivatives, such as nitropropenyl benzodioxole, have displayed broad-spectrum antifungal activity against diverse fungal species. nih.gov Studies on substituted thiophene (B33073) derivatives have also shown that compounds containing chloro, hydroxy, and nitro benzylidene substitutions possess some level of antifungal activity. sphinxsai.com

These findings suggest that the nitrophenylacetic acid framework, as seen in this compound, is a promising starting point for the development of novel antimicrobial and antifungal agents.

Anticancer Activity and Mechanisms of Action

Derivatives of nitrophenylacetic acid are being actively investigated for their potential as anticancer agents. The parent compound, 2-nitrophenylacetic acid, is a key intermediate in the synthesis of quindoline derivatives, which are recognized for their potential anticancer properties. wikipedia.org The broader class of phenylacetic acid derivatives has also shown significant promise. For example, various biphenylacetic acid derivatives have been reported to possess antiproliferative and antitumor properties. mdpi.com

Research into the mechanisms of action has revealed that these compounds can induce apoptosis in cancer cells. Phenylacetamide derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, making them promising candidates for cancer therapy. tbzmed.ac.irtbzmed.ac.ir One study highlighted a specific phenylacetamide derivative that demonstrated an IC₅₀ value of 0.6 µM against MDA-MB-468 and PC-12 cancer cell lines. tbzmed.ac.ir Another study on novel azetidin-2-one (B1220530) derivatives containing a nitrophenyl group found that one compound, in particular, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with an inhibition percentage of 94.76% at a 2 µM concentration. mdpi.com

The table below summarizes the anticancer activity of selected phenylacetic acid derivatives against various cell lines.

| Derivative Class | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Phenylacetamide derivative (3d) | MDA-MB-468 | IC₅₀: 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | IC₅₀: 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | IC₅₀: 0.7±0.08 μM | tbzmed.ac.ir |

| Azetidin-2-one derivative (AZ-19) | MCF-7 | 94.76% inhibition at 2 µM | mdpi.com |

Anti-inflammatory and Analgesic Properties of Derivatives

Arylalkanoic acids, a class that includes phenylacetic acid derivatives, represent one of the largest groups of non-narcotic analgesics. nih.gov Their mechanism of action often involves the inhibition of prostaglandin biosynthesis, which contributes to both their analgesic and anti-inflammatory effects. nih.gov

Research has explored various derivatives for these properties. For example, fenclofenac, or 2-(2,4-dichlorophenoxy)phenylacetic acid, has demonstrated anti-inflammatory, antinociceptive, and antipyretic properties in animal models. scilit.com Furthermore, a study on arylnitroalkenes showed that certain derivatives, when administered orally to mice, exhibited anti-inflammatory and analgesic effects comparable to classic non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis of 5-nitro benzimidazole derivatives has also yielded compounds with interesting analgesic activity profiles in tail flick tests on mice. jocpr.com Other acetic acid-derived NSAIDs have been shown to inhibit nerve action potential conduction, which may contribute to their analgesic effects. mdpi.com

These studies collectively suggest that the core structure of this compound is amenable to chemical modification to produce derivatives with potent anti-inflammatory and analgesic activities.

Chemoprotective and Antioxidant Effects

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for protecting against oxidative stress-related diseases. nih.gov These compounds can scavenge free radicals, up-regulate endogenous antioxidants, and exhibit anti-apoptotic activity. nih.gov Gallic acid, a polyphenolic compound, is noted for its potent antioxidant and anti-inflammatory effects, which are attributed to the hydroxyl groups on its structure. mdpi.com

While direct studies on the antioxidant capacity of this compound are scarce, the presence of methoxy and nitro groups on the phenyl ring is known to influence these properties. For instance, nitrated fatty acids have been identified as endogenous anti-inflammatory signaling mediators. nih.gov Additionally, research on flavonoids in peppers has identified luteolin (B72000) as a major antioxidant compound. mdpi.com The structural features of this compound, combining a phenylacetic acid backbone with methoxy and nitro substituents, suggest a potential for antioxidant activity that warrants further investigation.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a key area of research, particularly in the development of anticancer drugs. While there is no specific information available regarding the DNA binding properties of this compound, studies on related structures provide some insight. For example, research on heteroleptic transition metal complexes incorporating ligands derived from thiosemicarbazones, which are synthesized using glacial acetic acid, has explored their DNA binding properties through absorption spectrophotometry. mdpi.com These studies are fundamental to understanding how such compounds might exert their biological effects at the molecular level. Further research is needed to determine if this compound or its derivatives can interact with DNA and the nature of any such potential binding.

Applications in Advanced Materials Science

Currently, there is limited published research detailing the applications of this compound in the field of advanced materials science. Its primary documented use is as a chemical intermediate in the synthesis of pharmaceuticals and other bioactive compounds. wikipedia.orggoogle.com The inherent functionalities of the molecule—a carboxylic acid group, a methoxy group, and a nitro group—could potentially be exploited for the development of novel polymers, functional coatings, or as a component in metal-organic frameworks. However, this remains a largely unexplored area of research.

Environmental Chemistry Relevance as Pollutant Indicators

There is currently no direct evidence in scientific literature to suggest that this compound is used as an indicator for environmental pollution. The environmental fate and monitoring of nitroaromatic compounds, a broader class to which this acid belongs, are of significant interest due to their potential toxicity and persistence in the environment. Nitroaromatics are introduced into the environment from various industrial activities, including the manufacturing of explosives, pesticides, and dyes.

Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of various nitroaromatic compounds in environmental samples like soil and water. waters.commtc-usa.comepa.govconsensus.appresearchgate.net These methods typically involve high-performance liquid chromatography (HPLC) for the separation and quantification of these compounds. waters.commtc-usa.comepa.govconsensus.appresearchgate.net However, specific monitoring programs or studies that identify this compound as a target analyte or a specific marker for a particular type of pollution have not been reported.

The environmental chemistry of nitroaromatic compounds is complex, with potential for various transformation and degradation pathways. While the specific environmental behavior of this compound is uncharacterized, the study of its potential formation as a degradation product of other more complex nitroaromatic pollutants could be a future area of research.

Analytical Standards and Internal Markers in Chemical Assays

The utility of this compound as an analytical standard or an internal marker in chemical assays is not established in the current body of scientific research. However, the application of structurally similar compounds provides a basis for its potential use in this capacity.

For instance, a related compound, 2-Nitrophenylacetic acid, has been utilized as an internal standard in the high-performance liquid chromatography (HPLC) analysis of salicylamide-O-acetic acid, an anti-asthma drug. wikipedia.org An internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank in an analysis. By comparing the signal of the analyte to the signal of the internal standard, chemists can correct for variations in sample injection volume, and potential matrix effects, thereby improving the accuracy and precision of the quantitative analysis.

Given the structural similarity, it is plausible that this compound could serve as an internal standard in the chromatographic analysis of other methoxy- and nitro-substituted aromatic compounds. Its distinct molecular weight and retention time would likely allow for clear separation and quantification. To be established as a reliable analytical standard, the compound would need to be available in a highly pure form and its stability and chromatographic behavior would need to be thoroughly characterized.

Currently, various suppliers list this compound in their catalogs, indicating its availability for research purposes. However, its certification as a reference material or standard for specific analytical methods has not been documented.

Table of Compound Properties

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | N/A |

| Molecular Weight | 211.17 g/mol | N/A |

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of nitroaromatic compounds traditionally relies on electrophilic nitration using harsh mixed acids like sulfuric and nitric acid. nih.gov This method often suffers from issues with regioselectivity, over-nitration, and the generation of significant hazardous waste. researchgate.net Future research must prioritize the development of green and sustainable synthetic methodologies.

Key areas for exploration include:

Solid Acid Catalysis: The use of recyclable solid acid catalysts, such as zeolites, can offer higher selectivity and a more environmentally friendly alternative to corrosive liquid acids. researchgate.net

Flow Chemistry: Continuous flow processes enhance safety, particularly when handling potentially energetic nitro compounds, and allow for precise control over reaction parameters, leading to cleaner products and higher efficiency.

Biocatalysis: While still an emerging field for this class of compounds, the use of enzymes for selective nitration or for the synthesis of precursors could offer a highly sustainable and specific manufacturing route.

| Synthetic Route | Potential Advantages | Research Challenges |

|---|---|---|

| Solid Acid Catalysis | Recyclable catalyst, reduced corrosive waste, improved regioselectivity. researchgate.net | Catalyst deactivation, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. researchgate.net | Scalability, ensuring uniform heating in large-volume reactions. |

| Flow Chemistry | Enhanced safety, precise temperature/pressure control, improved scalability. | Initial setup costs, potential for reactor clogging with insoluble intermediates. |

| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts (enzymes). | Identification and engineering of suitable enzymes, substrate scope limitations. |

Design and Development of Next-Generation Derivatives with Enhanced Bioactivity

The this compound scaffold is ripe for derivatization to explore a wide range of biological activities. Structure-activity relationship (SAR) studies on related phenylacetic acid and nitroaromatic compounds can guide the rational design of new chemical entities. nih.govnih.gov

Potential derivative classes include:

Amides and Esters: Modification of the carboxylic acid moiety to form amides or esters can modulate lipophilicity, membrane permeability, and pharmacokinetic properties. This is a common strategy in drug discovery to improve oral bioavailability.

Heterocyclic Analogs: The phenylacetic acid backbone is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Reduction of the nitro group to an amine followed by cyclization can lead to novel heterocyclic structures, such as lactams, which may possess unique pharmacological profiles, including potential anticancer or enzyme inhibitory activity. wikipedia.org

Ring Substitutions: The addition of other functional groups (e.g., halogens, alkyls) to the aromatic ring can significantly influence biological activity. For instance, fluorine substitution is known to enhance metabolic stability and binding affinity in many drug candidates. nih.gov Nitroaromatic compounds have shown promise as hypoxia-activated prodrugs for cancer therapy and as inhibitors of protein aggregation in neurodegenerative diseases. nih.govnih.gov

| Derivative Class | Modification Rationale | Potential Therapeutic Area |

|---|---|---|

| Amide Derivatives | Improve metabolic stability, modulate solubility and cell permeability. | Anti-inflammatory, nih.gov Antimicrobial nih.gov |

| Lactam Analogs | Create rigidified structures for enhanced target binding, explore novel chemical space. wikipedia.org | Oncology, wikipedia.org Neurology |

| Fluorinated Analogs | Increase lipophilicity and metabolic stability, enhance binding affinity. nih.gov | Various (depending on primary activity) |

| Bioisosteric Replacements | Replace carboxylic acid with tetrazole to improve oral bioavailability and metabolic profile. | Cardiovascular, Anti-inflammatory nih.gov |

In-depth Mechanistic Elucidation of Observed Biological Effects

A critical area of future research will be to understand the mechanism of action of this compound and its derivatives. The presence of the nitro group is particularly significant, as it can be reduced in biological systems to form reactive intermediates.

Key mechanistic pathways to investigate include:

Bioreduction and Oxidative Stress: In hypoxic environments, such as those found in solid tumors or sites of anaerobic infection, the nitro group can undergo enzymatic reduction to form nitroso and hydroxylamine species. nih.govresearchgate.net These reactive intermediates can induce cell death through oxidative stress or by covalently binding to macromolecules like DNA and proteins. nih.gov

Enzyme Inhibition: Phenylacetic acid derivatives are known inhibitors of various enzymes. Future studies should screen the compound and its analogs against targets like cyclooxygenase (COX) enzymes (relevant to inflammation), monoamine oxidase (MAO) (relevant to neurological disorders), and protoporphyrinogen oxidase (PPO) (relevant to herbicidal activity). nih.govnih.govnih.gov

Receptor Modulation: The scaffold may interact with specific cellular receptors. For example, certain phenylacetic acids have been optimized as antagonists for prostaglandin (B15479496) receptors like CRTH2 and DP, which are involved in allergic inflammation. nih.govnih.gov

Integration of Computational Methods in Rational Design for Drug Discovery and Material Science

Computational chemistry offers powerful tools to accelerate the research and development process, saving time and resources by prioritizing the most promising synthetic targets.

Applicable computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity or toxicity. nih.govdrugdesign.org This allows for the prediction of activity for novel, unsynthesized compounds. A 2D-QSAR analysis of monoamine transport inhibitors, for instance, highlighted the importance of electron-withdrawing groups in the aromatic moiety for activity. researchgate.net

Molecular Docking and Dynamics: These techniques can predict how the compound and its derivatives bind to the active site of a target protein. This provides insights into the specific molecular interactions driving biological activity and can guide the design of more potent and selective molecules.

Pharmacophore Modeling: By identifying the key structural features responsible for a specific biological activity, pharmacophore models can be used to screen virtual libraries for new compounds with similar potential.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. biointerfaceresearch.com

Investigation of Environmental Fate and Toxicity Profiles

The widespread use of nitroaromatic compounds in industry has led to environmental contamination, and their persistence and potential toxicity are significant concerns. epa.govnih.gov A thorough investigation into the environmental profile of this compound is essential before any large-scale application.

Future studies should focus on:

Biodegradation: Assessing the compound's susceptibility to microbial degradation under both aerobic and anaerobic conditions to understand its environmental persistence.

Toxicity Profiling: The toxicological properties of many nitroaromatics have not been fully investigated. fishersci.com Comprehensive studies are needed to determine the acute and chronic toxicity in relevant model organisms. Quantitative structure-toxicity relationship (QSTR) studies can help predict the toxicity of derivatives based on their molecular structure. oup.comresearchgate.net

Ecotoxicology: Evaluating the potential impact on aquatic life and other non-target species to fully characterize the environmental risk.

| Area of Study | Objective | Methodology |

|---|---|---|

| Biodegradability | Determine the rate and pathway of microbial degradation. | OECD standardized tests (e.g., OECD 301), soil/water microcosm studies. |

| Aquatic Toxicity | Assess the acute and chronic effects on aquatic organisms. | Tests on algae, daphnia, and fish according to regulatory guidelines. |

| Mutagenicity/Genotoxicity | Evaluate the potential to cause genetic mutations. | Ames test, in vitro micronucleus assay. |

| Soil Mobility | Understand the potential for leaching into groundwater. | Adsorption-desorption batch studies (e.g., OECD 106). |

Therapeutic Optimization and Pre-clinical Development Opportunities

Should initial studies reveal a promising biological activity, a structured pre-clinical development program would be necessary to translate the discovery into a viable therapeutic candidate. ppd.com

This program would involve several key stages:

Lead Optimization: Iterative chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. This involves fine-tuning the structure based on SAR and computational modeling data.

Pharmacokinetics (ADME) Studies: In vitro and in vivo experiments to characterize how the compound is absorbed, distributed, metabolized, and excreted. This is crucial for determining the dosing regimen and predicting potential drug-drug interactions.

Safety Pharmacology and Toxicology: Rigorous testing to identify any potential adverse effects on major organ systems and to establish a safe dose range for first-in-human studies. These studies must comply with Good Laboratory Practice (GLP) guidelines. ppd.com

Formulation Development: Creating a stable and effective dosage form (e.g., tablet, capsule, injectable solution) that ensures consistent delivery of the active pharmaceutical ingredient.

| Phase | Key Activities | Primary Goal |

|---|---|---|

| Discovery & Lead ID | High-throughput screening, initial SAR studies. | Identify a "hit" compound with desired biological activity. |

| Lead Optimization | Analogue synthesis, in vitro potency/selectivity assays, computational modeling. | Improve potency, selectivity, and drug-like properties. |

| In Vitro ADMET | Metabolic stability (microsomes, hepatocytes), plasma protein binding, CYP450 inhibition. | Profile pharmacokinetic and potential toxicity liabilities. |

| In Vivo Pharmacokinetics | Determine key parameters (e.g., half-life, bioavailability) in animal models. | Establish dose-exposure relationships. |

| IND-Enabling Toxicology | Dose-range finding, repeat-dose toxicity studies in two species (rodent/non-rodent). | Establish a safe clinical starting dose. ppd.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.